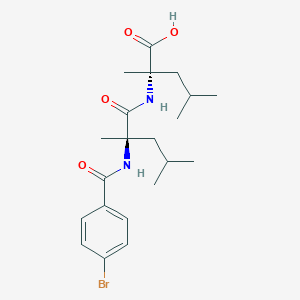
N-(4-Bromobenzoyl)-2-methyl-D-leucyl-2-methyl-L-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Bromobenzoyl)-2-methyl-D-leucyl-2-methyl-L-leucine: is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromobenzoyl group attached to a leucine derivative, making it a valuable subject for research in organic chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromobenzoyl)-2-methyl-D-leucyl-2-methyl-L-leucine typically involves the following steps:
Formation of 4-Bromobenzoyl Chloride: This is achieved by reacting 4-bromobenzoic acid with thionyl chloride or oxalyl chloride under reflux conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the bromobenzoyl group, converting it to a benzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of various substituted benzoyl derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology:
Biochemical Studies: It is used in studies to understand enzyme-substrate interactions and protein-ligand binding due to its unique structure.
Medicine:
Drug Development: The compound’s structure makes it a potential candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Mécanisme D'action
The mechanism of action of N-(4-Bromobenzoyl)-2-methyl-D-leucyl-2-methyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group can facilitate binding to active sites, while the leucine derivatives can enhance the compound’s stability and bioavailability. The compound may inhibit or activate specific pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
4-Bromobenzoic Acid: Shares the bromobenzoyl group but lacks the leucine derivatives.
Bromfenac: A nonsteroidal anti-inflammatory drug with a similar bromobenzoyl structure but different pharmacological properties
3-(4-Bromobenzoyl)prop-2-enoic Acid: Used in the synthesis of heterocyclic compounds, highlighting its versatility.
Uniqueness: N-(4-Bromobenzoyl)-2-methyl-D-leucyl-2-methyl-L-leucine is unique due to the combination of the bromobenzoyl group with leucine derivatives, which imparts specific chemical and biological properties.
Propriétés
Numéro CAS |
184770-11-4 |
|---|---|
Formule moléculaire |
C21H31BrN2O4 |
Poids moléculaire |
455.4 g/mol |
Nom IUPAC |
(2S)-2-[[(2R)-2-[(4-bromobenzoyl)amino]-2,4-dimethylpentanoyl]amino]-2,4-dimethylpentanoic acid |
InChI |
InChI=1S/C21H31BrN2O4/c1-13(2)11-20(5,23-17(25)15-7-9-16(22)10-8-15)18(26)24-21(6,19(27)28)12-14(3)4/h7-10,13-14H,11-12H2,1-6H3,(H,23,25)(H,24,26)(H,27,28)/t20-,21+/m1/s1 |
Clé InChI |
FWKBIODFPUQXJW-RTWAWAEBSA-N |
SMILES isomérique |
CC(C)C[C@](C)(C(=O)N[C@@](C)(CC(C)C)C(=O)O)NC(=O)C1=CC=C(C=C1)Br |
SMILES canonique |
CC(C)CC(C)(C(=O)NC(C)(CC(C)C)C(=O)O)NC(=O)C1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,5-Di-tert-butylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14265061.png)
![1-[(7-Bromo-2,3-dimethyl-1-benzofuran-4-yl)methyl]-1H-imidazole](/img/structure/B14265063.png)
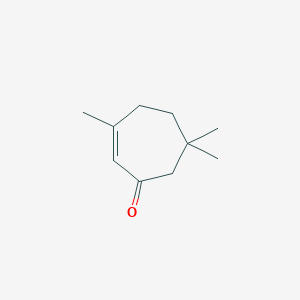
![4,4'-[(4-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,5-dimethylphenol)](/img/structure/B14265078.png)
![{Amino[4-(propan-2-yl)phenyl]methyl}phosphonic acid](/img/structure/B14265084.png)
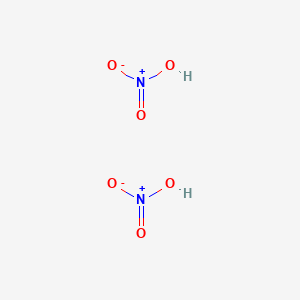
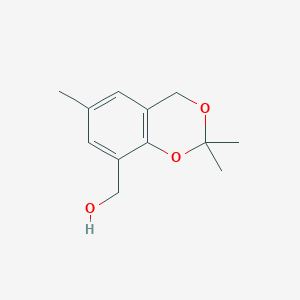
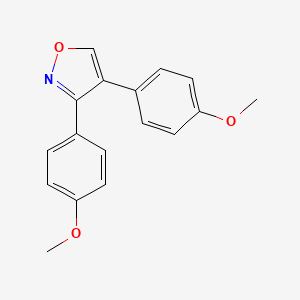
![Ethyl 8,9-dimethoxy-5,5-dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carboxylate](/img/structure/B14265108.png)
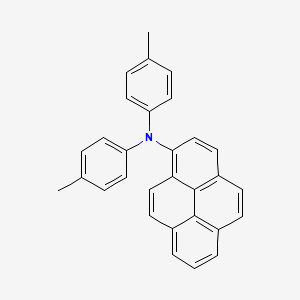

![4-[(Anthracen-9-YL)methyl]pyridine](/img/structure/B14265119.png)
![Pyrano[3,2-a]carbazole, 3,11-dihydro-3,3-diphenyl-](/img/structure/B14265125.png)
![(2S)-2-[(R)-hydroxy(phenyl)methyl]cyclohexan-1-one](/img/structure/B14265128.png)
